2-(8-Chloro-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethane-1-sulfonyl fluoride
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Description
2-(8-Chloro-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethane-1-sulfonyl fluoride is a useful research compound. Its molecular formula is C9H10ClFN4O4S and its molecular weight is 324.71. The purity is usually 95%.
BenchChem offers high-quality 2-(8-Chloro-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethane-1-sulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(8-Chloro-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethane-1-sulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(8-Chloro-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethane-1-sulfonyl fluoride' involves the reaction of 8-chloro-1,3-dimethyluric acid with ethanesulfonyl chloride and phosphorus oxychloride in the presence of a base to form the intermediate compound, which is then reacted with hydrogen fluoride to yield the final product.
Starting Materials
8-chloro-1,3-dimethyluric acid, ethanesulfonyl chloride, phosphorus oxychloride, base, hydrogen fluoride
Reaction
Step 1: 8-chloro-1,3-dimethyluric acid is dissolved in a suitable solvent and a base is added to the solution., Step 2: Ethanesulfonyl chloride and phosphorus oxychloride are added to the solution and the reaction mixture is stirred at a suitable temperature for a suitable time., Step 3: The reaction mixture is quenched with water and the resulting solid is filtered and washed with water., Step 4: The solid is dissolved in a suitable solvent and hydrogen fluoride is added to the solution., Step 5: The reaction mixture is stirred at a suitable temperature for a suitable time and the resulting solid is filtered and washed with water., Step 6: The solid is dried to yield the final product, '2-(8-Chloro-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethane-1-sulfonyl fluoride'.
properties
IUPAC Name |
2-(8-chloro-1,3-dimethyl-2,6-dioxopurin-7-yl)ethanesulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFN4O4S/c1-13-6-5(7(16)14(2)9(13)17)15(8(10)12-6)3-4-20(11,18)19/h3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKRTYJRAGBIJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CCS(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethanesulfonyl fluoride |
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